

# Lenapenem: A Technical Guide to a Potent Carbapenem Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lenapenem**

Cat. No.: **B1667348**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lenapenem**, also known as BO-2727, is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.<sup>[1]</sup> As a member of the  $\beta$ -lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Lenapenem**, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

## Chemical Structure and Physicochemical Properties

**Lenapenem** is a 1- $\beta$ -methyl-carbapenem characterized by a substituted pyrrolidin-3-ylthio group at the C-2 position.<sup>[2][3][4]</sup> This structural feature contributes to its broad spectrum of activity and stability against hydrolysis by renal dehydopeptidase-I (DHP-I), an enzyme that can inactivate other carbapenems.<sup>[4][5]</sup>

Table 1: Chemical Identifiers for **Lenapenem**

| Identifier        | Value                                                                                                                                                                            |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1] |
| Synonym           | BO-2727[1]                                                                                                                                                                       |
| CAS Number        | 149951-16-6[6]                                                                                                                                                                   |
| Molecular Formula | C18H29N3O5S                                                                                                                                                                      |
| SMILES            | C[C@@H]1[C@@H]2--INVALID-LINK----<br>INVALID-LINK--O)C(=O)O">C@H--INVALID-LINK--O[1]                                                                                             |
| InChIKey          | PZLOCBSBEUDCPF-YJIVIRPOSA-N[1]                                                                                                                                                   |

Table 2: Physicochemical Properties of **Lenapenem**

| Property           | Value              | Source     |
|--------------------|--------------------|------------|
| Molecular Weight   | 399.5 g/mol        | PubChem[1] |
| XLogP3             | -2.5               | PubChem[1] |
| Exact Mass         | 399.18279221 Da    | PubChem[1] |
| pKa                | Data not available |            |
| Aqueous Solubility | Data not available |            |
| Melting Point      | Data not available |            |

## Mechanism of Action

Like other  $\beta$ -lactam antibiotics, **Lenapenem** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary targets of **Lenapenem** are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan

synthesis.[1][7][8] By covalently binding to the active site of these enzymes, **Lenapenem** blocks the transpeptidation reaction that forms the cross-links in the peptidoglycan matrix, thereby compromising the structural integrity of the cell wall.[9][10] This leads to cell lysis and bacterial death.

**Lenapenem** has demonstrated a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. Notably, its affinity for PBP 2 in *Escherichia coli* is approximately twice that of imipenem.[11] It also exhibits high affinities for PBPs 2 and 3 in *Pseudomonas aeruginosa*.[11]



[Click to download full resolution via product page](#)

Mechanism of action of **Lenapenem**.

## In Vitro Antibacterial Activity

**Lenapenem** has demonstrated a broad spectrum of in vitro activity against a wide array of clinically significant bacteria.

Table 3: In Vitro Activity of **Lenapenem** (BO-2727) and Comparator Agents Against Various Bacterial Isolates (MIC<sub>90</sub> in  $\mu$ g/mL)

| Organism                          | Lenapene<br>m (BO-<br>2727) | Imipenem | Meropene<br>m | Biapene<br>m | Ceftazidi-<br>me | Cefpirom<br>e |
|-----------------------------------|-----------------------------|----------|---------------|--------------|------------------|---------------|
| <hr/>                             |                             |          |               |              |                  |               |
| Gram-<br>Positive                 |                             |          |               |              |                  |               |
| Methicillin-<br>susceptible       |                             |          |               |              |                  |               |
| Staphyloco-<br>ccus<br>aureus     | ≤0.5                        | ≤0.5     |               |              |                  |               |
| <hr/>                             |                             |          |               |              |                  |               |
| Methicillin-<br>resistant         |                             |          |               |              |                  |               |
| Staphyloco-<br>ccus<br>aureus     | 4 - 8                       | >12.5    | >12.5         | >12.5        |                  |               |
| <hr/>                             |                             |          |               |              |                  |               |
| Streptococ-<br>cus<br>agalactiae  | 0.05                        |          |               |              |                  |               |
| <hr/>                             |                             |          |               |              |                  |               |
| Peptostrept-<br>ococcus<br>magnus | 0.1                         |          |               |              |                  |               |
| <hr/>                             |                             |          |               |              |                  |               |
| Gram-<br>Negative                 |                             |          |               |              |                  |               |
| Escherichi-<br>a coli             | 0.05                        |          |               |              |                  |               |
| <hr/>                             |                             |          |               |              |                  |               |
| Haemophil-<br>us<br>influenzae    | 0.006 - 2                   |          |               |              |                  |               |
| <hr/>                             |                             |          |               |              |                  |               |
| Moraxella<br>catarrhalis          | 0.006 - 2                   |          |               |              |                  |               |
| <hr/>                             |                             |          |               |              |                  |               |
| Pseudomo-<br>nas                  | 2                           | >2       | 2             | 2            | >2               | >2            |

aeruginosa  
(Imipenem-  
susceptible  
)

---

Pseudomo  
nas  
aeruginosa 8 >12.5 >12.5

(Imipenem-  
resistant)

---

Bacteroide  
s fragilis 0.78

---

Prevotella  
bivia 0.78

---

Data compiled from references[11][12][13].

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **Lenapenem** is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Bacterial Strains:** Clinical isolates are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).
- **Inoculum Preparation:** A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the test wells.
- **Drug Dilution:** **Lenapenem** and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.
- **Inoculation and Incubation:** The prepared bacterial inoculum is added to each well of the microtiter plates containing the serially diluted antibiotics. The plates are incubated at 35-

37°C for 18-24 hours.

- MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

## In Vivo Efficacy

The in vivo efficacy of **Lenapenem** has been evaluated in various animal models of infection, reflecting its potent in vitro activity.

## Experimental Protocol: Murine Systemic Infection Model

- Animal Model: Male ICR mice (or a similar strain) are typically used.
- Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial suspension (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*) in a mucin-containing medium to enhance virulence.
- Treatment: **Lenapenem** and comparator agents are administered subcutaneously or intravenously at various doses immediately after the bacterial challenge.
- Observation: The animals are observed for a period of 7 days, and mortality is recorded.
- Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).

In a murine systemic infection model, **Lenapenem** demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* and imipenem-resistant *Pseudomonas aeruginosa*.<sup>[12][14]</sup> In a rat model of polymicrobial pyometra involving *E. coli* and *B. fragilis*, treatment with **Lenapenem** resulted in milder inflammatory changes and a better bacteriological response compared to the untreated and ceftazidime-treated groups.<sup>[13]</sup>

## Pharmacokinetics and Safety

### Pharmacokinetics

Detailed pharmacokinetic parameters for **Lenapenem** are not extensively available in the public domain. However, studies have indicated that it achieves high plasma levels in animal

models, which contributes to its in vivo efficacy.[12][14] A key advantage of **Lenapenem** is its stability against renal dehydropeptidase-I (DHP-I), which suggests it may not require co-administration with a DHP-I inhibitor.[4][5]

## Safety and Toxicology

Comprehensive preclinical safety and toxicology data for **Lenapenem** are not publicly available. As with other carbapenems, potential adverse effects would be monitored in preclinical toxicology studies in relevant animal species, adhering to Good Laboratory Practice (GLP) guidelines.[15] These studies would typically assess acute, sub-chronic, and chronic toxicity, as well as developmental and reproductive toxicity.

## Synthesis

The synthesis of **Lenapenem** (BO-2727) has been described in the scientific literature.[2][16] The process involves the condensation of a protected pyrrolidine derivative with a carbapenem core structure, followed by deprotection steps.[16] A detailed, step-by-step protocol is not publicly available.



[Click to download full resolution via product page](#)

Generalized synthetic scheme for **Lenapenem**.

## Conclusion

**Lenapenem** is a promising carbapenem antibiotic with a broad spectrum of activity against challenging Gram-positive and Gram-negative pathogens, including resistant strains. Its high affinity for essential PBPs and stability against DHP-I make it an attractive candidate for further development. While detailed pharmacokinetic and toxicology data are not fully available in the

public literature, the existing in vitro and in vivo efficacy data support its potential as a valuable therapeutic agent in the fight against bacterial infections. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lenapenem | C18H29N3O5S | CID 216262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 beta-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. 3. Synthesis and antibacterial activity of BO-2727 and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new carbapenem antibiotic, BO-2727, with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of a new carbapenem antibiotic, BO-2727, with potent antipseudomonal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. Lenapenem - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 11. Antibacterial properties of BO-2727, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antibacterial activities of BO-2727, a new carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antibacterial activities of a new carbapenem BO-2727 for use in obstetrics and gynecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo antibacterial activities of BO-2727, a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Lenapenem hydrochloride hydrate, L-739428, BO-2727-药物合成数据库 [drugfuture.com]
- To cite this document: BenchChem. [Lenapenem: A Technical Guide to a Potent Carbapenem Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667348#lenapenem-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)